1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one
CAS No.:
Cat. No.: VC18823472
Molecular Formula: C10H10F2O2S
Molecular Weight: 232.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2O2S |
|---|---|
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | 1-[4-(difluoromethoxy)-2-sulfanylphenyl]propan-1-one |
| Standard InChI | InChI=1S/C10H10F2O2S/c1-2-8(13)7-4-3-6(5-9(7)15)14-10(11)12/h3-5,10,15H,2H2,1H3 |
| Standard InChI Key | SDWRFHIXQWBPAA-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=C(C=C(C=C1)OC(F)F)S |
Introduction
1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one is an organic compound with the molecular formula CHFOS and a molecular weight of 232.25 g/mol . This compound is notable for its structural complexity, featuring a difluoromethoxy group, a mercapto group, and a propan-1-one structure. These functional groups contribute to its diverse chemical reactivity and potential applications in medicinal chemistry and materials science.
Synthesis and Preparation
The synthesis of 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one typically involves multiple steps. Industrial methods often optimize these steps using palladium-catalyzed reactions to ensure high yield and purity.
Biological Activity and Applications
Research into the biological activity of this compound indicates potential therapeutic properties. It has been explored as a biochemical probe due to its reactive functional groups. The mechanism of action involves interactions with molecular targets through hydrogen bonding and covalent bonding with thiol-reactive sites on proteins or enzymes. These interactions suggest possible applications in drug development, particularly in anti-inflammatory and antimicrobial contexts.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 1-(4-(Difluoromethoxy)-2-mercaptophenyl)propan-1-one, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3-(Difluoromethoxy)-4-mercaptophenyl)propan-2-one | Contains a similar difluoromethoxy group but differs in position and ketone structure | May exhibit different reactivity due to positional isomerism |
| 1-(4-Ethyl-2-mercaptophenyl)propan-1-one | Features an ethyl instead of difluoromethoxy | Potentially different biological activity due to alkyl substitution |
| 1-(3-(Difluoromethoxy)-4-(methylthio)phenyl)propan-2-one | Contains a methylthio group instead of mercapto | Different reactivity patterns due to sulfur substituents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume